molecular formula C16H14ClF3N4O B2413263 5-chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 1018049-16-5

5-chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2413263
CAS No.: 1018049-16-5
M. Wt: 370.76
InChI Key: NZUOQJDSBYSSFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its pyrimidine core, chloro and trifluoromethyl substituents, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro derivative.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl derivative.

  • Substitution: The pyrrolidinyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may employ hydrogen gas in the presence of a palladium catalyst.

  • Substitution reactions often use nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation products include chloro derivatives.

  • Reduction products include pyrimidinyl derivatives.

  • Substitution products include various functionalized pyrrolidinyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine

  • 2-(Pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, enhances its stability and reactivity.

Properties

IUPAC Name

5-chloro-2-pyrrolidin-1-yl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O/c17-12-9-21-15(24-7-1-2-8-24)23-13(12)14(25)22-11-5-3-10(4-6-11)16(18,19)20/h3-6,9H,1-2,7-8H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUOQJDSBYSSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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